Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
Description
Structural Classification
- Core Structure : Piperazine (six-membered ring with two secondary amines) linked to an acetate ester via a methylene group.
- Protecting Group : The tert-butyl group stabilizes the ester during synthesis, preventing premature hydrolysis.
- Salt Form : Dihydrochloride enhances solubility and stability for storage and handling.
Comparative Analysis with Related Compounds
| Compound | Key Feature | Application |
|---|---|---|
| Piperazine | Unprotected amine | Anthelmintic agents |
| N-Boc-piperazine | Boc protection on primary amine | Intermediate in peptide synthesis |
| Tert-butyl 2-piperazinoacetate | Acetate ester and tert-butyl group | Kinase inhibitor precursors |
Research Significance in Medicinal Chemistry
The compound’s utility in drug discovery is evident in its role as a building block for:
Kinase Inhibitors
Anticancer Agents
Neurological and Antipsychotic Agents
- Ziprasidone : Antipsychotic drugs where piperazine derivatives act as dopamine receptor antagonists.
Structural Rationale for Biological Activity
Pharmacophore Features
Structure-Activity Relationships (SAR)
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMEYOZRVPYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002875 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-56-2 | |
| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride typically involves the esterification of piperazine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Research
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride has been identified as a promising candidate for drug development, particularly in the areas of antipsychotic and analgesic therapies. Its interaction with neurotransmitter receptors, especially those associated with dopamine and serotonin pathways, positions it as a potential treatment for psychiatric disorders and pain management.
Case Studies
- Antipsychotic Properties : Research indicates that compounds similar to this compound exhibit significant activity at dopamine D2 receptors. For instance, studies have shown that modifications to the piperazine ring can enhance receptor affinity and selectivity, leading to improved therapeutic profiles for treating schizophrenia and other psychotic disorders.
- Analgesic Effects : The compound's ability to modulate pain pathways suggests its utility in developing new analgesics. Investigations into its effects on pain perception have demonstrated promising results in preclinical models, indicating potential efficacy comparable to existing pain medications.
Chemical Synthesis
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of various biologically active molecules.
Synthesis Pathway
A general synthesis pathway includes:
- Formation of the Piperazine Ring : Starting from piperazine and tert-butyl acetate.
- Acetylation : The introduction of the acetate moiety via acetic anhydride or acetyl chloride.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility for biological assays.
This synthetic route allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Biological Interactions
This compound interacts with various biological targets, showcasing a multifaceted role in neurochemical modulation.
Biological Targets
| Biological Target | Interaction Type | Significance |
|---|---|---|
| Dopamine D2 Receptor | Agonist/Antagonist | Potential treatment for schizophrenia |
| Serotonin Receptors | Modulator | Impacts mood regulation and anxiety |
| Pain Pathways | Inhibitor | Development of novel analgesics |
These interactions indicate that the compound may influence multiple neurochemical pathways, making it a valuable subject for further pharmacological exploration .
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Salt Form |
|---|---|---|---|---|---|
| Tert-butyl 2-(piperazin-1-yl)acetate | 112257-22-4 | C₁₀H₂₀N₂O₂ | 200.28 | Ester (free base) | None |
| N-(tert-Butyl)-2-piperazin-1-ylacetamide dihydrochloride | 1044707-29-0 | C₁₀H₂₂Cl₂N₄O | 285.22 | Amide | Dihydrochloride |
| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid | 156478-71-6 | C₁₁H₂₀N₂O₄ | 244.29 | Carboxylic acid (Boc-protected) | None |
| Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | - | C₂₇H₂₆ClF₃N₄O₃S | 582.1 | Ester (aryl-substituted) | None |
Key Observations:
Free Base vs. Salt Form : The free base (CAS 112257-22-4) lacks the dihydrochloride group, reducing its solubility in aqueous media compared to the target compound .
Amide vs.
Boc-Protected Acid : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6) features a carboxylic acid group protected by a Boc moiety, making it a preferred intermediate in peptide synthesis .
Physicochemical Properties
Table 2: Solubility, Stability, and Hazards
Analysis:
- The dihydrochloride salt form significantly improves water solubility, critical for intravenous formulations.
- The Boc-protected acid (CAS 156478-71-6) is acid-labile, enabling selective deprotection under mild conditions, whereas the tert-butyl ester in the target compound requires stronger acidic or basic conditions for hydrolysis .
Biological Activity
Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS No. 827614-56-2) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
This compound is characterized by its piperazine core, which is a common scaffold in many pharmacologically active compounds. The structural formula is represented as follows:
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and potentially exhibiting psychoactive effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. |
| Anticancer | Demonstrated potential in inhibiting cancer cell proliferation in vitro. |
| Neuropharmacological | May interact with serotonin receptors, suggesting potential use in treating mood disorders. |
Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Activity : In vitro assays indicated that the compound has significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
- Anticancer Properties : Research focusing on breast cancer cells revealed that this compound inhibited cell growth with an IC50 value of approximately 18 µM. This suggests that the compound may act as a PARP inhibitor, enhancing apoptosis in cancer cells .
- Neuropharmacological Effects : Preliminary studies indicate potential effects on serotonin receptors, which could position the compound as a candidate for further development in treating anxiety and depression-related disorders .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Evaluation
In another investigation involving human breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability after 72 hours of treatment. The study also noted increased levels of cleaved PARP and caspase activation, indicating that the compound promotes apoptosis through PARP pathway modulation .
Q & A
Basic: What are the recommended synthetic routes for tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the tert-butyl ester group via carbodiimide-mediated coupling or alkylation, and (2) subsequent dihydrochloride salt formation. For example, tert-butyl protection can be achieved using Boc anhydride in dichloromethane under basic conditions (e.g., triethylamine). Piperazine derivatives are often alkylated with tert-butyl bromoacetate intermediates. Post-synthesis, the free base is treated with HCl gas or HCl/dioxane to form the dihydrochloride salt . Purification via silica gel chromatography (eluting with 0–12% MeOH in CH₂Cl₂) is effective for isolating the product, as demonstrated in analogous syntheses of piperazine-containing compounds .
Advanced: How can contradictory NMR data for this compound be resolved during structural validation?
Methodological Answer:
Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from residual solvents, rotamers, or salt effects. To resolve this:
- Compare experimental ¹H NMR data (e.g., δ 3.42–3.36 ppm for piperazine protons in DMSO-d₆) with literature values for structurally similar compounds, such as cetirizine dihydrochloride derivatives .
- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.
- Analyze ESI-MS (e.g., [M+H]⁺ or [M+2HCl+H]⁺) to verify molecular weight .
- Cross-reference with synthetic intermediates (e.g., tert-butyl esters in ) to identify potential impurities .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester or deliquescence of the hydrochloride salt. Avoid exposure to moisture, as piperazine derivatives are hygroscopic and prone to degradation. Stability studies under accelerated conditions (40°C/75% RH for 1 month) can empirically determine degradation pathways .
Advanced: How can researchers optimize reaction yields when introducing bulky substituents to the piperazine ring?
Methodological Answer:
Steric hindrance from the tert-butyl group may reduce nucleophilicity of the piperazine nitrogen. Mitigation strategies include:
- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility.
- Elevating reaction temperatures (e.g., 80°C for 16 hours) to overcome kinetic barriers, as shown in alkylation reactions of piperazine intermediates .
- Employing excess alkylating agents (1.2–1.5 eq) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .
Basic: Which analytical methods are most reliable for purity assessment?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to detect impurities (e.g., unreacted piperazine or ester hydrolysis products).
- TLC : Monitor reactions using silica plates eluted with 10% MeOH in CH₂Cl₂ (Rf ~0.3–0.5 for tert-butyl esters).
- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Advanced: What strategies are effective for studying the compound’s role in PROTACs or lysosome-targeting chimeras (LYTACs)?
Methodological Answer:
The tert-butyl ester group can serve as a reversible masking moiety for carboxylic acids in prodrug designs. For PROTAC/LYTAC applications:
- Couple the piperazine nitrogen to E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers, as demonstrated in tert-butyl-based PROTAC syntheses .
- Evaluate cellular uptake and lysosomal degradation efficiency using Western blotting (target protein levels) and confocal microscopy (subcellular localization) .
Basic: How should researchers handle discrepancies in reported CAS numbers or molecular weights?
Methodological Answer:
- Cross-verify CAS numbers (e.g., 2408342-38-9 for tert-butyl 2-(piperazin-1-yl)acetate hydrochloride) with authoritative databases like PubChem or ChemSpider .
- Recalculate molecular weights using empirical formulas (e.g., C₁₀H₂₁ClN₂O₂·2HCl: 279.64 g/mol) and compare with mass spectrometry data .
Advanced: What computational methods predict the compound’s solubility and log P for formulation studies?
Methodological Answer:
- Use QSAR models (e.g., SwissADME) to estimate log P (~1.5–2.0 for tert-butyl esters) and aqueous solubility (typically <1 mg/mL due to hydrophobicity).
- Validate predictions experimentally via shake-flask assays (n-octanol/water partitioning) or nephelometry .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Quench spills with sodium bicarbonate and dispose via hazardous waste protocols. Toxicity data are limited, but piperazine derivatives may irritate mucous membranes .
Advanced: How can the compound’s stability in biological matrices be evaluated for pharmacokinetic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
